molecular formula C10H10O3S B14082645 3-(Benzoylsulfanyl)propanoic acid CAS No. 60718-18-5

3-(Benzoylsulfanyl)propanoic acid

Cat. No.: B14082645
CAS No.: 60718-18-5
M. Wt: 210.25 g/mol
InChI Key: KWCPNWOCRNFQAP-UHFFFAOYSA-N
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Description

3-(Benzoylsulfanyl)propanoic acid is an organic compound characterized by the presence of a benzoyl group attached to a sulfanyl group, which is further connected to a propanoic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Benzoylsulfanyl)propanoic acid can be achieved through several methods. One common approach involves the reaction of benzoyl chloride with thiol-containing propanoic acid under basic conditions. The reaction typically proceeds as follows:

    Reactants: Benzoyl chloride and 3-mercaptopropanoic acid.

    Conditions: The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate.

    Procedure: The reactants are mixed in an appropriate solvent, such as dichloromethane or ethanol, and stirred at room temperature or slightly elevated temperatures until the reaction is complete.

    Purification: The product is then purified using techniques such as recrystallization or column chromatography.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions

3-(Benzoylsulfanyl)propanoic acid can undergo various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The benzoyl group can be reduced to a benzyl group using reducing agents like lithium aluminum hydride.

    Substitution: The benzoyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid; typically carried out in an organic solvent like dichloromethane.

    Reduction: Lithium aluminum hydride; performed in anhydrous ether or tetrahydrofuran.

    Substitution: Nucleophiles such as amines or alcohols; reactions conducted in polar solvents like ethanol or acetonitrile.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Benzyl-substituted propanoic acid derivatives.

    Substitution: Various substituted propanoic acid derivatives depending on the nucleophile used.

Scientific Research Applications

3-(Benzoylsulfanyl)propanoic acid has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

    Biology: Investigated for its potential as a biochemical probe to study enzyme mechanisms and protein interactions.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the development of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 3-(Benzoylsulfanyl)propanoic acid involves its interaction with specific molecular targets. The sulfanyl group can form covalent bonds with thiol groups in proteins, potentially altering their function. Additionally, the benzoyl group can interact with hydrophobic pockets in enzymes or receptors, modulating their activity. These interactions can lead to various biological effects, including inhibition of enzyme activity or modulation of signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    3-(Benzylsulfanyl)propanoic acid: Similar structure but with a benzyl group instead of a benzoyl group.

    3-(Phenylsulfanyl)propanoic acid: Contains a phenyl group instead of a benzoyl group.

    3-(Methylsulfanyl)propanoic acid: Contains a methyl group instead of a benzoyl group.

Uniqueness

3-(Benzoylsulfanyl)propanoic acid is unique due to the presence of the benzoyl group, which imparts distinct chemical and biological properties. The benzoyl group enhances the compound’s ability to interact with hydrophobic regions in proteins and enzymes, potentially leading to more potent biological effects compared to similar compounds with different substituents.

Properties

CAS No.

60718-18-5

Molecular Formula

C10H10O3S

Molecular Weight

210.25 g/mol

IUPAC Name

3-benzoylsulfanylpropanoic acid

InChI

InChI=1S/C10H10O3S/c11-9(12)6-7-14-10(13)8-4-2-1-3-5-8/h1-5H,6-7H2,(H,11,12)

InChI Key

KWCPNWOCRNFQAP-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C(=O)SCCC(=O)O

Origin of Product

United States

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